Testolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE

2.30e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

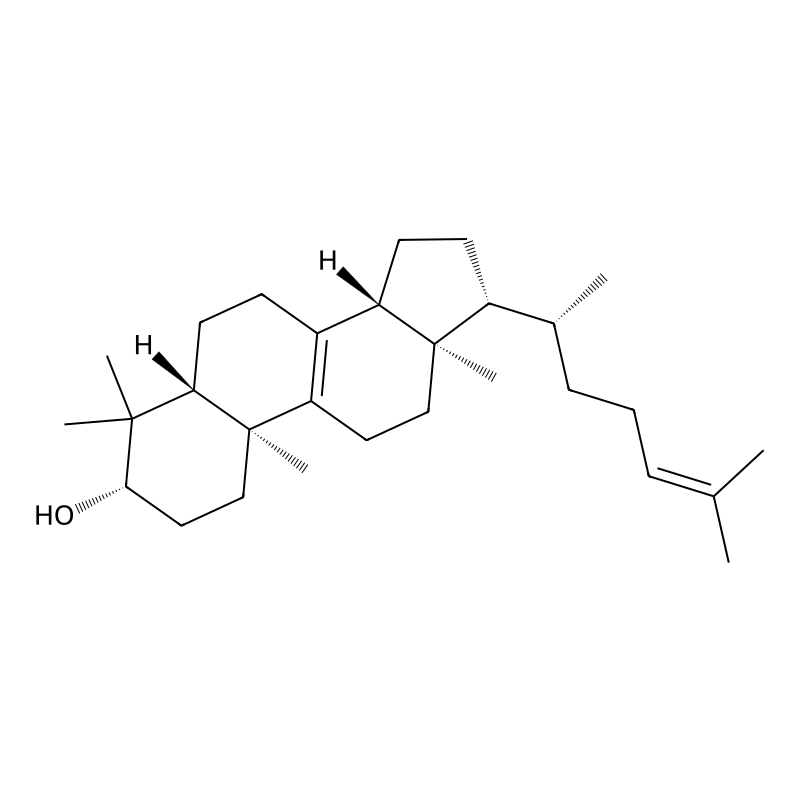

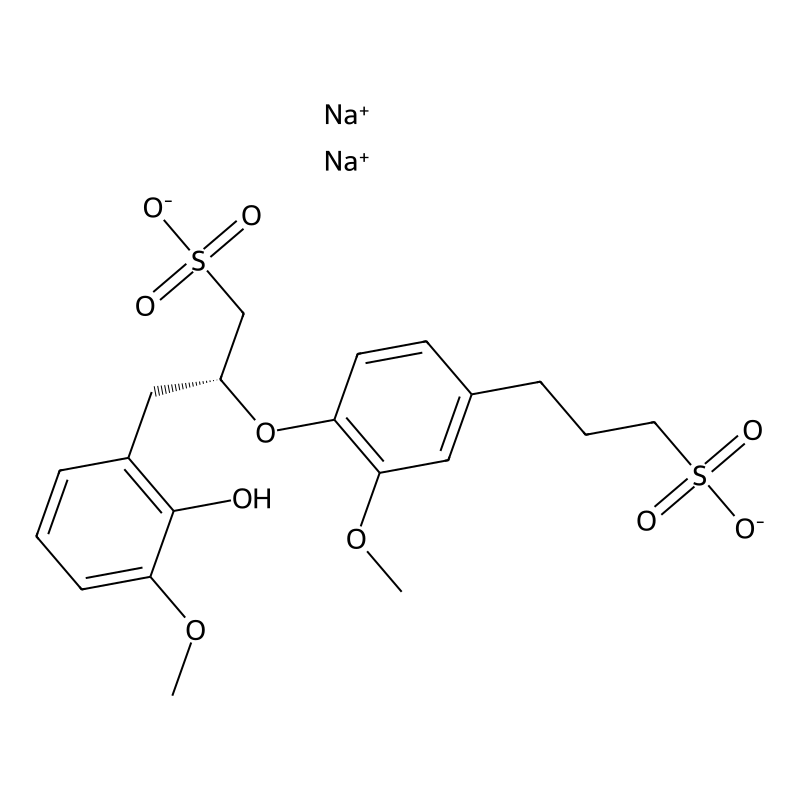

Testolactone is a synthetic compound classified as a steroidal aromatase inhibitor, primarily used in the treatment of advanced-stage breast cancer. Its chemical structure is characterized by a six-membered lactone ring, which distinguishes it from the typical five-membered D-ring found in many steroids. The compound's IUPAC name is (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2H,3H,4H,4aH,4bH,5H,6H,8H,10aH,10bH,11H,12H,12aH-phenanthro[2,1-b]pyran-2,8-dione. With a molecular formula of C19H24O3 and a molar mass of approximately 300.392 g/mol, Testolactone exhibits unique pharmacological properties that make it effective in clinical settings .

- Baeyer-Villiger Oxidation: This reaction transforms cyclic ketones into lactones. In the case of Testolactone, it involves the oxidation of androst-4-ene-3,17-dione to form the lactone ring.

- Oxidation with Selenium Dioxide: This step introduces a double bond between C1 and C2 in ring A of the steroid framework.

- Saponification: The compound undergoes saponification to facilitate further reactions leading to Testolactone.

- Use of Safer Reagents: Recent studies have indicated that using monoperoxyphthalic acid magnesium salt hexahydrate instead of hazardous peracetic acid yields high purity Testolactone efficiently .

Testolactone primarily functions as an aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androstenedione to estrone in postmenopausal women. This inhibition leads to a significant reduction in estrogen levels, which can be beneficial in treating hormone-sensitive cancers such as breast cancer. Although it has some weak androgenic activity due to its structural similarity to testosterone, its affinity for androgen receptors is considerably lower than that of other anabolic steroids .

Several synthesis methods have been developed for Testolactone:

- Classical Synthesis: Starting from dehydroepiandrosterone or testosterone through multi-step reactions involving oxidation and lactonization.

- Biotransformation: Utilizing fungal strains like Fusarium oxysporum for biotransformation from steroid precursors such as dehydroepiandrosterone and pregnanolone .

- Eco-Friendly Approaches: Recent studies focus on greener synthesis routes that reduce hazardous waste while maintaining high yields (up to 98%) by employing safer oxidizing agents .

Testolactone is primarily used in oncology as an antineoplastic agent for treating advanced breast cancer. Its ability to lower estrogen levels makes it particularly valuable in hormone-receptor-positive breast cancer cases. Additionally, it has been explored for potential use in managing conditions related to estrogen excess in men and women .

Testolactone shares structural and functional similarities with several other compounds used primarily as aromatase inhibitors or anti-cancer agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Anastrozole | Non-steroidal | Aromatase inhibition | Selective and reversible |

| Letrozole | Non-steroidal | Aromatase inhibition | Highly selective with fewer side effects |

| Exemestane | Steroidal | Aromatase inhibition | Irreversible action |

| Tamoxifen | Non-steroidal | Estrogen receptor modulation | Selective estrogen receptor modulator |

Similar Compounds- Anastrozole

- Letrozole

- Exemestane

- Tamoxifen

Testolactone's unique six-membered lactone structure sets it apart from these compounds in terms of both mechanism and application profile. Its non-selective and irreversible nature provides distinct therapeutic advantages but also necessitates careful monitoring due to potential side effects associated with estrogen suppression .

Aromatase Inhibition Dynamics

Noncompetitive Binding Kinetics

Testolactone exhibits noncompetitive inhibition of aromatase through a distinctive binding mechanism that differs from typical competitive inhibitors [1]. The compound demonstrates noncompetitive binding kinetics with a dissociation constant (Ki) of 37 nanomolar, indicating substantial binding affinity to the enzyme [1]. This noncompetitive mechanism suggests that testolactone binds to an allosteric site distinct from the substrate binding site, allowing simultaneous binding with the natural substrate androstenedione [2] [3].

The binding kinetics reveal that testolactone does not compete directly with androgens for the same binding site on cytochrome P450 19A1. Instead, the compound's binding alters the enzyme's conformational state, reducing its catalytic efficiency through an indirect mechanism [2] [4]. This noncompetitive pattern is evidenced by characteristic double-reciprocal plots that show parallel lines when plotting reciprocal velocity against reciprocal substrate concentration at different inhibitor concentrations [1].

The noncompetitive binding mechanism is further supported by kinetic studies using human placental aromatase in perfusion models, where testolactone maintained its inhibitory effect regardless of substrate concentration variations [1]. The compound's ability to inhibit aromatase activity without competing for the substrate binding site provides a unique therapeutic advantage, as it can effectively reduce estrogen synthesis even in the presence of high androgen concentrations [2] [3].

Irreversible Enzyme Inactivation Pathways

Testolactone demonstrates irreversible inactivation of aromatase through covalent bond formation with nucleophilic residues within the enzyme's active site [1] [5]. The inactivation kinetics follow first-order kinetics with a rate constant (kinact) of 0.57 × 10⁻³ seconds⁻¹, indicating a relatively slow but permanent inactivation process [1].

The irreversible nature of testolactone's inhibition results from the formation of covalent adducts between the inhibitor and critical amino acid residues in the aromatase active site [5]. This mechanism-based inactivation requires the enzyme's catalytic turnover to generate reactive intermediates that subsequently bind covalently to the enzyme [2] [3]. The irreversible inactivation explains the persistence of testolactone's effects on estrogen synthesis even after drug withdrawal from the system [2] [6].

The molecular basis for irreversible inactivation involves the conversion of testolactone into reactive metabolites through the enzyme's normal catalytic cycle [5]. These reactive intermediates, likely involving the lactone ring opening and subsequent electrophilic species formation, attack nucleophilic amino acid residues such as cysteine, histidine, or lysine within the enzyme's active site [2]. This covalent modification permanently alters the enzyme's structure and eliminates its catalytic activity, requiring new enzyme synthesis for restored estrogen production [5] [6].

Structure-Activity Relationship Studies

Lactone Ring Modifications

The six-membered lactone ring in testolactone's structure represents a critical pharmacophore for aromatase inhibition activity [7] [8]. Structure-activity relationship studies demonstrate that modifications to the lactone ring significantly impact inhibitory potency, with the δ-lactone configuration being essential for optimal binding to the enzyme active site [7] [6].

Comparative studies between testolactone and its carbocyclic analog formestane reveal that the lactone ring modification reduces inhibitory potency relative to the five-membered carbocyclic D-ring structure [7]. However, the lactone ring provides unique binding characteristics that contribute to the compound's noncompetitive inhibition mechanism [7] [8]. The six-membered lactone ring creates a more flexible binding conformation compared to rigid carbocyclic structures, allowing for alternative binding modes within the enzyme active site [7].

Research on lactone ring modifications indicates that the carbonyl oxygen and the ring oxygen atoms are crucial for maintaining inhibitory activity [7] [9]. Substitution or reduction of these functional groups significantly diminishes aromatase inhibition, suggesting their involvement in critical hydrogen bonding interactions with enzyme residues [9]. The lactone ring's electrophilic character also contributes to the compound's ability to form covalent bonds with nucleophilic residues during the inactivation process [7] [8].

Steroidal Backbone Analogues

The steroidal backbone of testolactone provides the fundamental structural framework necessary for recognition by the aromatase enzyme [10] [8]. Structure-activity relationship studies of steroidal backbone modifications reveal that specific stereochemical requirements must be maintained for optimal inhibitory activity [7] [8].

The 5α-stereochemistry of testolactone is essential for proper binding to the enzyme active site, as demonstrated by studies showing that 5β-analogs exhibit significantly reduced inhibitory potency [7]. The planarity requirement in the A and B ring regions is critical for maintaining binding affinity, with excessive rigidity or deviation from the optimal steroid conformation reducing activity [7] [8].

Modifications to the steroidal backbone include A-ring substitutions that can enhance or diminish activity depending on the nature and position of substituents [7] [8]. The presence of the 1,4-diene system in the A-ring of testolactone is particularly important for mechanism-based inhibition, as this unsaturated system may participate in the formation of reactive intermediates during the inactivation process [7] [11]. Studies on D-ring modifications demonstrate that the replacement of the typical five-membered carbocyclic D-ring with a six-membered lactone ring creates a unique binding profile that distinguishes testolactone from other steroidal aromatase inhibitors [7] [8].

Computational Modeling of Target Engagement

Molecular Docking Simulations with Cytochrome P450 19A1

Molecular docking studies of testolactone with cytochrome P450 19A1 provide detailed insights into the compound's binding mode and interaction patterns within the enzyme active site [12] [13]. Computational docking simulations using AutoDock and Glide software reveal that testolactone binds to the androgen-specific cleft of aromatase with a binding free energy of -10.29 kilocalories per mole [13].

The docking studies demonstrate that testolactone occupies the ligand binding region of cytochrome P450 19A1 through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals contacts [12] [13]. Key residues involved in testolactone binding include aspartate 309, threonine 310, serine 478, and methionine 374, which form the primary binding pocket [12] [14]. Aromatic residues such as phenylalanine 134, phenylalanine 221, and tryptophan 224 contribute to the hydrophobic binding environment through π-π stacking interactions [12] [14].

The computational models reveal that testolactone's binding pose differs significantly from that of non-steroidal inhibitors, with the steroid backbone fitting into the androgen-specific cleft while the lactone ring extends toward the enzyme's surface [12] [13]. The docking simulations predict an inhibition constant (Ki) of 28.87 nanomolar, which correlates well with experimental binding affinity measurements [13]. These computational findings provide a structural basis for understanding testolactone's noncompetitive inhibition mechanism and guide the design of improved analogs [12] [13].

Free Energy Landscapes for Inhibitor Binding

Free energy landscape calculations provide comprehensive thermodynamic profiles for testolactone binding to aromatase, revealing the energetic barriers and stable states involved in the inhibition process [12] [15]. These computational studies utilize molecular dynamics simulations and free energy perturbation methods to characterize the binding pathway and identify intermediate states during complex formation [12] [15].

The free energy landscape for testolactone binding reveals multiple metastable states corresponding to different binding conformations, with the most stable complex exhibiting a binding free energy of -10.29 kilocalories per mole [13] [15]. The binding pathway involves initial encounter complex formation, followed by conformational rearrangements that lead to the final bound state [15]. Energy barriers between these states provide insights into the kinetics of binding and dissociation processes [15].

Computational analysis of the binding free energy components reveals that van der Waals interactions contribute significantly to the overall binding affinity, with the steroidal backbone forming extensive hydrophobic contacts with the enzyme active site [12] [15]. Electrostatic interactions, primarily through hydrogen bonding with polar residues, provide additional stabilization to the enzyme-inhibitor complex [12] [15]. The entropy penalty associated with binding reflects the conformational restrictions imposed upon both the inhibitor and the enzyme active site residues [15].

Purity

Physical Description

Color/Form

WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.1 (est)

3.7

Odor

Appearance

Melting Point

218.5 °C

Storage

UNII

Drug Indication

FDA Label

Therapeutic Uses

Testolactone has been used as adjunctive therapy in the palliative treatment of advanced or disseminated breast cancer in postmenopausal women when hormone therapy is indicated; however testolactone generally has been replaced by more effective agents. /Included in US product labeling/

The prevalence, pathogenesis, and treatment of gynecomastia are briefly reviewed; drugs mentioned include ... testolactone.

The treatment of 5 girls, aged 14 months to 4.5 year, with precocious puberty in the McCune-Albright syndrome with oral testolactone tablets, ... was reported. Testolactone decreased the levels of circulating estradiol and the ovarian volume, and there was a return to pretreatment levels after testolactone was stopped. During treatment, the peak responses of luteinizing hormone and follicle-stimulating hormone to stimulation by LHRH rose above suppressed pretreatment levels (significantly above pretreatment levels for follicle-stimulating hormone) and then returned to pretreatment levels after testolactone was discontinued. Growth rates fell in 3 patients during treatment but could not be assessed in the other 2 because of bone deformities. The mean rate of bone maturation decreased and menses stopped in 3 of the 4 girls who were menstruating regularly. It was concluded that testolactone is an effective treatment of precocious puberty in the McCune-Albright syndrome.

For more Therapeutic Uses (Complete) data for TESTOLACTONE (8 total), please visit the HSDB record page.

Pharmacology

Testolactone is a progesterone derivative with antineoplastic activity. Testolactone inhibits steroid aromatase, thereby preventing the formation of estrogen from adrenal androstenedione and reducing endogenous estrogen levels. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

The exact mechanism of the antineoplastic action of testolactone has not been determined; however, it has been suggested that the drug may reduce estrone synthesis from adrenal androstenedione via noncompetitive, irreversible inhibition of A-ring reductase (aromatase). Because estrogen acts as a growth factor for hormone-dependent breast cancer cells, reduction of serum and tumor concentrations of estrogen inhibits tumor growth and delays disease progression. In postmenopausal women, ovarian secretion of estrogen declines and conversion of adrenal androgens (mainly androstenedione and testosterone) to estrone and estradiol in peripheral tissues (adipose, muscle, and liver), catalyzed by the aromatase enzyme, is the principal source of estrogens. Inhibition of the aromatase enzyme by testolactone results in suppression of estrogen biosynthesis in all tissues, reducing serum concentrations of circulating estrogens, including estrone, estradiol, and estrone sulfate.

Aminoglutethimide and testolactone may be considered the first generation aromatase inhibitors for the endocrine treatment of breast carcinoma. Initially, both of these agents were designed and used clinically based on different concepts of their mechanisms of action. Only later were they both demonstrated to inhibit aromatase. Curiously, testololactone was earlier and more widely used than aminoglutethimide in treating advanced breast carcinoma. The discovery of the peripheral aromatase inhibition as the proper mechanism of action was delayed for both the agents but was relatively more timely for aminoglutethimide. Paradoxically, the clinical use of testololactone has become already obsolete since its true mechanism of action was discovered.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

No clinical effects in humans of testolactone on adrenal function have been reported; however, one study noted an increase in urinary excretion of 17-ketosteroids in most of the patients treated with 150 mg/day orally. It is metabolized to several derivatives in the liver, all of which preserve the lactone D-ring. These metabolites, as well as some unmetabolized drug, are excreted in the urine.

Elimination: Renal.

It is not known whether testolactone is distributed into milk.

Well absorbed from the gastrointestinal tract.

Biotransformation: Hepatic.

Metabolism Metabolites

Testolactone is metabolized primarily in the liver and excreted in urine. Compounds recovered in urine after testolactone administration have included 3a, 13alpha-dihydroxy-13,17-seco-5beta-androsta-1-ene-17-oic acid lactone and its glucuronide, and unchanged testolactone.

Wikipedia

SB-258585

Drug Warnings

Maculopapular erythema and an increase in blood pressure have been reported rarely during testolactone therapy. Paresthesia, aches and edema of the extremities, glossitis, anorexia, hot flushes, nausea, vomiting, and diarrhea have occurred in patients receiving testolactone, but these adverse effects have not been definitely attributed to the drug. Alopecia alone or with associated nail growth disturbance has been reported rarely during testolactone therapy; however, these adverse effects subsided with continued therapy. Elevation of urinary 17-ketosteroids and creatine has occurred in patients receiving oral dosages of 150 mg of testolactone daily. Increased erythropoiesis has been reported in a patient with myeloid metaplasia receiving testolactone.

Testolactone is not recommended for treatment of breast cancer in males.

Although hypercalcemia has not been reported in patients receiving testolactone to date, plasma calcium concentrations should be routinely monitored in patients receiving the drug, particularly during periods of active remission of bony metastases. If hypercalcemia occurs, appropriate therapy, including high fluid intake, should be instituted.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Use Classification

Pharmaceuticals

Methods of Manufacturing

Fried et al, US 2744120 (1956 to Olin Mathieson)

General Manufacturing Information

This is a controlled substance (anabolic steroid)... .

Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.

Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes /testolactone/ as an anabolic steroid

Analytic Laboratory Methods

Analyte: testolactone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: testolactone; matrix: chemical purity; procedure: thin-layer chromatography with comparison to standards

Analyte: testolactone; matrix: pharmaceutical preparation (tablets); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: testolactone; matrix: pharmaceutical preparation (tablets); procedure: thin-layer chromatography with comparison to standards (chemical purity)